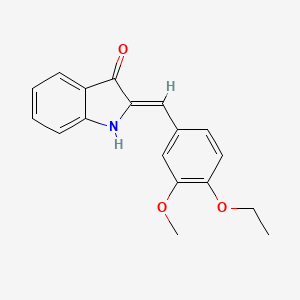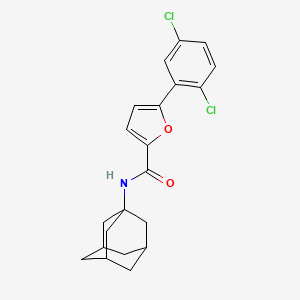![molecular formula C16H14N4O2S B10944062 N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide](/img/structure/B10944062.png)
N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE: is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 2-[4-oxo-3(4H)-quinazolinyl]acetic acid hydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone moiety, potentially converting the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide moiety, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing new inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition, depending on the enzyme and the specific interactions involved.
Comparison with Similar Compounds
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[3-(2-METHYL-2-PROPENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETOHYDRAZIDE
- N,1-DIMETHYL-N-[(3-METHYL-2-THIENYL)METHYL]-4-PIPERIDINAMINE
Uniqueness: N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE is unique due to the presence of both the quinazolinone and thienyl moieties, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14N4O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H14N4O2S/c1-11-6-7-23-14(11)8-18-19-15(21)9-20-10-17-13-5-3-2-4-12(13)16(20)22/h2-8,10H,9H2,1H3,(H,19,21)/b18-8+ |
InChI Key |
DSJCRJRVHCILKT-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-{[(4-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10943985.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B10943991.png)
![N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943996.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10943998.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10944013.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10944019.png)
![[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10944031.png)
![4-(4-methylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B10944045.png)

![1-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10944055.png)
![(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944059.png)

![11-(1,1,2,2,3,3,3-heptafluoropropyl)-13-methyl-5-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10944081.png)
![(2Z)-5-(2-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10944089.png)
